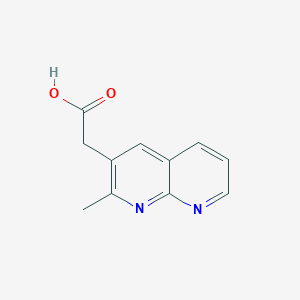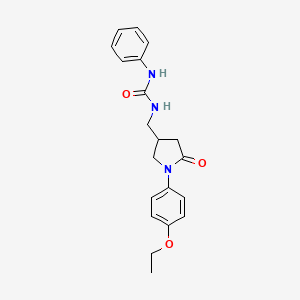![molecular formula C8H16ClN B2525593 (2R)-ビシクロ[2.2.2]オクタン-2-アミン塩酸塩 CAS No. 2375248-84-1](/img/structure/B2525593.png)
(2R)-ビシクロ[2.2.2]オクタン-2-アミン塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-Bicyclo[2.2.2]octan-2-amine;hydrochloride is a useful research compound. Its molecular formula is C8H16ClN and its molecular weight is 161.67. The purity is usually 95%.
BenchChem offers high-quality (2R)-Bicyclo[2.2.2]octan-2-amine;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R)-Bicyclo[2.2.2]octan-2-amine;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
- 脂環式部分構造を持つポリエステル: 架橋または縮合された二環式ラクトンの開環重合 (ROP) は、高分子主鎖に脂環式部分構造を持つポリエステルを合成するための制御された方法です . 例えば、2-オキサビシクロ[2.2.2]オクタン-3-オン ([2.2.2]VL としても知られている) の ROP は、すべてシス-1,4二置換シクロヘキサン環を含むポリエステルをもたらす可能性があります。 これらの脂環式構造の立体化学は、結晶性や融点など、高分子の特性に大きく影響します .
- 塩基触媒による転位エステル化: 研究者らは、塩基触媒による転位エステル化を用いて、(2R)-ビシクロ[2.2.2]オクタン-2-アミン塩酸塩とラクチド (LA) の共重合を検討してきました . これらの共重合体は、機械的特性と生分解性を向上させる可能性があります。
高分子化学および開環重合 (ROP)
生分解性高分子および持続可能な材料
Safety and Hazards
The safety information for “(2R)-Bicyclo[2.2.2]octan-2-amine;hydrochloride” indicates that it has the following hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
作用機序
Target of Action
The compound belongs to the class of quinuclidines . Quinuclidines are a type of bicyclic amine and have been found to interact with various biological targets, including receptors and enzymes. The specific target would depend on the exact structure and functional groups present in the compound.
生化学分析
Biochemical Properties
(2R)-Bicyclo[2.2.2]octan-2-amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to act as a nucleophilic catalyst in organic synthesis, promoting reactions such as the formation of polyurethane from alcohol and isocyanate functionalized monomers and pre-polymers . Additionally, it is involved in the Baylis-Hillman reactions of aldehydes and unsaturated ketones and aldehydes . The nature of these interactions typically involves the compound acting as a strong ligand and Lewis base, forming stable adducts with various substrates.
Cellular Effects
The effects of (2R)-Bicyclo[2.2.2]octan-2-amine hydrochloride on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the nucleophilicity of amine centers, thereby promoting coupling reactions within cells . This modulation can lead to changes in cellular metabolism and gene expression, impacting overall cell function.
Molecular Mechanism
At the molecular level, (2R)-Bicyclo[2.2.2]octan-2-amine hydrochloride exerts its effects through several mechanisms. It binds to biomolecules, acting as a nucleophilic catalyst and a strong ligand. This binding can result in enzyme inhibition or activation, depending on the specific biochemical context . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2R)-Bicyclo[2.2.2]octan-2-amine hydrochloride can change over time. The compound is generally stable under standard laboratory conditions, but its activity can degrade over extended periods or under specific conditions . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro settings where it can continuously interact with cellular components.
Dosage Effects in Animal Models
The effects of (2R)-Bicyclo[2.2.2]octan-2-amine hydrochloride vary with different dosages in animal models. At lower doses, the compound can promote beneficial biochemical reactions without significant adverse effects. At higher doses, it can exhibit toxic effects, including cellular toxicity and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.
Metabolic Pathways
(2R)-Bicyclo[2.2.2]octan-2-amine hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism. The compound’s involvement in these pathways highlights its potential as a tool for studying metabolic processes.
Transport and Distribution
Within cells and tissues, (2R)-Bicyclo[2.2.2]octan-2-amine hydrochloride is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation within different cellular compartments. Understanding these transport mechanisms is crucial for optimizing the compound’s use in biochemical research.
Subcellular Localization
The subcellular localization of (2R)-Bicyclo[2.2.2]octan-2-amine hydrochloride is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects. The compound’s activity and function can vary depending on its localization within the cell, making it an important consideration in experimental design.
特性
IUPAC Name |
(2R)-bicyclo[2.2.2]octan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c9-8-5-6-1-3-7(8)4-2-6;/h6-8H,1-5,9H2;1H/t6?,7?,8-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSIJCGYVIWGAHT-XJRLSETOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1CC2N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2CCC1C[C@H]2N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-methyl-N-[4-(propan-2-yl)phenyl]-1,3-thiazolidin-2-imine](/img/structure/B2525512.png)

![4-Imino-5-(4-methyl-1,3-thiazol-2-yl)-2-sulfanyl-3-azaspiro[5.5]undec-1-ene-1-carbonitrile](/img/structure/B2525515.png)
![Tert-butyl 7-azabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B2525518.png)
![4-tert-butyl-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2525519.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-4-fluoro-2-methylbenzene-1-sulfonamide](/img/structure/B2525522.png)


![4-(4-isopropyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)-N-(3-methoxyphenyl)benzamide](/img/no-structure.png)
![N-[(1R)-1-cyclobutyl-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide](/img/structure/B2525526.png)
![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)propionamide](/img/structure/B2525531.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2525532.png)

